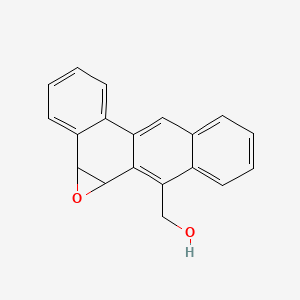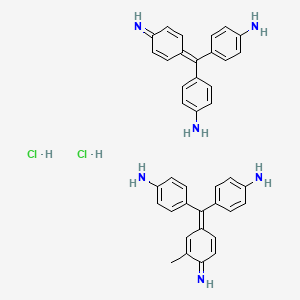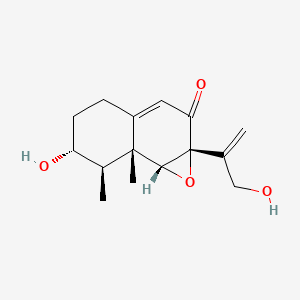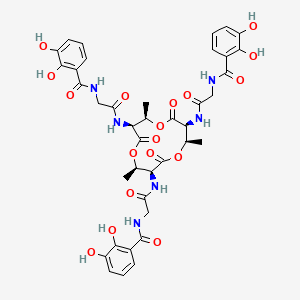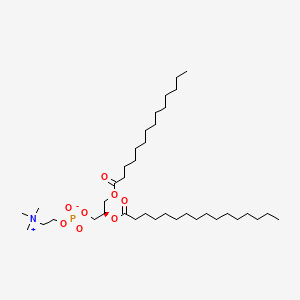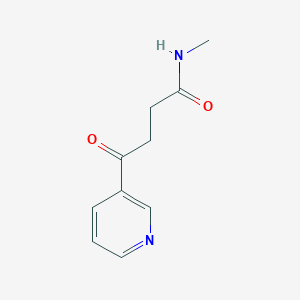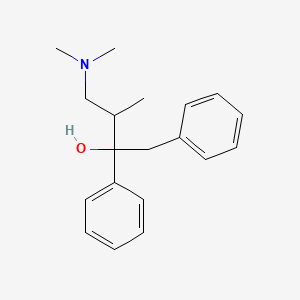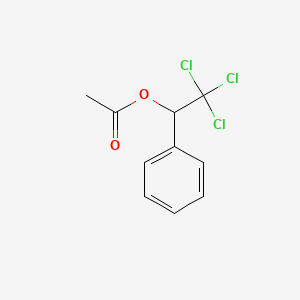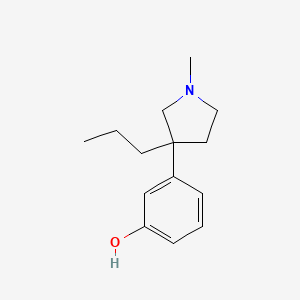![molecular formula C10H11NO2 B1213267 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 94143-83-6](/img/structure/B1213267.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is related to that of amphetamine, but it is conformationally restricted . This means that its structure is rigid and does not allow for much flexibility or movement.
Physical And Chemical Properties Analysis
The molecular weight of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is 177.20 g/mol . Its IUPAC name is 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline .
Applications De Recherche Scientifique
Pharmacology
TDIQ is a conformationally constrained phenylalkylamine that serves as a discriminative stimulus in animals . Although TDIQ bears structural resemblance to phenylalkylamine stimulants (e.g., amphetamine), hallucinogens , its stimulus effects are distinct from those of the aforementioned phenylalkylamines .
Anxiolytic Effects
TDIQ has been used in scientific research for its anxiolytic effects in animals . This means it has the potential to reduce anxiety, which could have implications for the treatment of anxiety disorders.
Anorectic Effects
In addition to its anxiolytic properties, TDIQ also has anorectic effects in animals . This means it can suppress appetite, which could be useful in the study of obesity and weight management.
Stimulus Properties
TDIQ is known to produce unique stimulus properties . This makes it a valuable tool in the study of psychoactive substances and their effects on the brain and behavior.
Structure-Activity Relationships
The structure-activity relationships of a series of TDIQ analogs have been examined . These studies provide valuable insights into how changes in the molecular structure of TDIQ can affect its pharmacological activity.
Chemical Synthesis
TDIQ can be synthesized through the aminoalkylation of indole and its derivatives with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment .
Mécanisme D'action
Target of Action
The primary targets of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, also known as TDIQ, are the alpha-2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
TDIQ interacts with its targets, the alpha-2-adrenergic receptors, by displaying selective affinity for alpha-2-adrenergic receptor subsites (i.e., alpha-2A-, alpha-2B-, and alpha-2C-adrenergic receptors) . It is suggested that TDIQ might exert an agonist or partial agonist effect at these receptors or interact at alpha-2-adrenergic heteroreceptors .
Biochemical Pathways
Its interaction with alpha-2-adrenergic receptors suggests it may influence thenorepinephrine pathway , which is involved in various physiological processes such as attention, response to stress, and memory formation .
Pharmacokinetics
Its structural similarity to phenylalkylamines, which are known to be well absorbed and distributed in the body, suggests it may have similar pharmacokinetic properties .
Result of Action
TDIQ exhibits a range of effects at the molecular and cellular level. It has been found to produce an anxiolytic-like effect and inhibit “snack” consumption in mice . Furthermore, it displays negligible effects on the heart rate (HR) and blood pressure (BP) of mice .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-4,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLDJOBIUVJSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
CAS RN |
94143-83-6 | |
| Record name | 5,6,7,8-Tetrahydro-(1,3)dioxolo(4,5-g)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094143836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDRO-(1,3)DIOXOLO(4,5-G)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUX7F87VRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





